12-Hydroxyoctadeca-9,13-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-hydroxyoctadeca-9,13-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,11-12,14,17,19H,2-8,10,13,15-16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWSRUBSQIDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(CC=CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40836269 | |
| Record name | 12-Hydroxyoctadeca-9,13-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40836269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82854-54-4 | |
| Record name | 12-Hydroxyoctadeca-9,13-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40836269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Hydroxyoctadecadienoic Acids
Endogenous Formation in Mammalian Systems
The generation of HODEs within mammalian tissues is a multifaceted process involving several key enzyme families and can also occur through non-enzymatic reactions. These pathways convert linoleic acid, an essential omega-6 polyunsaturated fatty acid, into various hydroxylated derivatives.
Lipoxygenase-Dependent Pathways
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.comnih.gov They are central to the production of a wide array of bioactive lipid mediators, including HODEs. mdpi.comnih.gov The nomenclature of LOXs is based on the specific carbon atom of the fatty acid substrate where they introduce an oxygen molecule. mdpi.com
15-Lipoxygenase-1 (ALOX15) plays a crucial role in the biosynthesis of specific HODE isomers. wikipedia.org This enzyme preferentially metabolizes linoleic acid over other polyunsaturated fatty acids like arachidonic acid. wikipedia.org The primary product of this reaction is 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.orgwikipedia.org This hydroperoxy intermediate is then rapidly reduced by cellular peroxidases to form the more stable hydroxy derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). wikipedia.org Studies have shown that in certain cells, such as IL-4-stimulated human monocyte-derived macrophages, knockdown of ALOX15, but not the related enzyme ALOX15B, leads to a significant reduction in 13-HODE levels, confirming the primary role of ALOX15 in its synthesis. nih.gov
The initial step in the lipoxygenase-mediated formation of HODEs is the creation of unstable hydroperoxy precursors, namely hydroperoxyoctadecadienoic acids (HpODEs). wikipedia.orgwikipedia.org 15-LOX-1, for example, stereospecifically forms 13(S)-HpODE from linoleic acid. wikipedia.org Similarly, other lipoxygenases and cyclooxygenases can generate 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE). wikipedia.org These hydroperoxides are then enzymatically reduced to their corresponding stable hydroxy forms, 9-HODE and 13-HODE. nih.gov The formation of these precursors is a critical control point in the biosynthesis of HODEs.
Cytochrome P450 Monooxygenase Activity in HODE Biosynthesis
Cytochrome P450 (CYP) enzymes, a large and diverse group of heme-containing monooxygenases, are also involved in the metabolism of fatty acids, including the formation of HODEs. wikipedia.orgwikipedia.orgresearchgate.net These enzymes are found in various cellular compartments, most notably the endoplasmic reticulum, and play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds. researchgate.netnih.govyoutube.com
CYP monooxygenases can hydroxylate linoleic acid at different positions along its carbon chain. researchgate.net This enzymatic action results in the production of a mixture of HODE isomers, including both 9-HODE and 13-HODE. wikipedia.orgwikipedia.org A notable characteristic of CYP-mediated HODE synthesis is the production of racemic or near-racemic mixtures, where the R stereoisomer often predominates. For example, human liver microsomes produce both 13-HODE and 9-HODE with an R/S ratio of approximately 80%/20%. wikipedia.orgwikipedia.org This is in contrast to the highly stereospecific products of lipoxygenase pathways.
Non-Enzymatic Oxidation of Linoleic Acid and Alpha-Linolenic Acid
In addition to enzymatic pathways, HODEs can be formed through non-enzymatic oxidation of linoleic acid, a process often initiated by reactive oxygen species (ROS) under conditions of oxidative stress. wikipedia.orgnih.gov This free radical-mediated oxidation leads to the formation of both 9-HpODE and 13-HpODE, which are subsequently reduced to 9-HODE and 13-HODE. nih.govresearchgate.net This non-enzymatic pathway typically produces roughly equal amounts of the S and R stereoisomers of the HODEs. wikipedia.org
Oxidative deterioration of oils rich in linoleic acid, for instance, results in the formation of 9-HpODE and 13-HpODE. nih.gov Similarly, photooxidation mediated by singlet oxygen can lead to the generation of 9-, 10-, 12-, and 13-hydroperoxy linoleate. nih.gov This non-enzymatic production of HODEs is a significant contributor to the total HODE pool in tissues experiencing oxidative stress, such as in inflammation and certain diseases. wikipedia.org
Data Tables
Table 1: Key Enzymes in HODE Biosynthesis
| Enzyme Family | Specific Enzyme | Primary Substrate | Key Products | Stereospecificity |
| Lipoxygenases | 15-Lipoxygenase-1 (ALOX15) | Linoleic Acid | 13(S)-HODE | High (S-isomer) |
| Lipoxygenases | 12-Lipoxygenase (ALOX12) | Arachidonic Acid, Linoleic Acid | 12-HETE, 12-HODE | Varies |
| Cytochrome P450 | Various CYP Monooxygenases | Linoleic Acid | 9-HODE, 13-HODE | Racemic or near-racemic (R-isomer often predominates) |
Table 2: Precursors and Final Products in HODE Pathways
| Pathway | Precursor | Final Product(s) | Key Characteristics |
| 15-LOX-1 Pathway | 13(S)-HpODE | 13(S)-HODE | Highly stereospecific enzymatic reaction. |
| CYP Pathway | Linoleic Acid | 9-HODE, 13-HODE | Produces a mixture of isomers, often with R-stereoisomer predominance. |
| Non-Enzymatic Oxidation | Linoleic Acid | 9-HODE, 13-HODE | Initiated by reactive oxygen species, produces racemic mixtures. |
Microbial Biotransformation and Engineered Biosynthesis
Microorganisms offer a versatile platform for the production of valuable hydroxy fatty acids through both native biotransformation capabilities and engineered biosynthetic pathways.
Fatty acid hydratases are enzymes that catalyze the addition of a water molecule to a carbon-carbon double bond of an unsaturated fatty acid, resulting in the formation of a hydroxy fatty acid. mdpi.com This enzymatic approach is of significant interest for industrial applications due to its high selectivity and operation under mild conditions. researchgate.net While direct synthesis of 12-Hydroxyoctadeca-9,13-dienoic acid using a specific hydratase is not extensively documented in the provided results, the principle is well-established with related compounds. For instance, oleate (B1233923) hydratases from various microbial sources have been successfully employed to produce other hydroxy fatty acids. wur.nl
Enzymatically, hydroxy fatty acids can be synthesized through oxidation reactions involving enzymes like 12-hydroxylases, cytochrome P450 monooxygenases, lipoxygenases, and peroxygenases. mdpi.com Hydratases, specifically, add water to non-activated C=C double bonds. mdpi.com Different microorganisms can convert linoleic and linolenic acids into 10-hydroxy-12c-octadecenoic and 10-hydroxy-12c,15c-octadecadienoic acids, respectively. researcher.life
| Enzyme Source/Type | Substrate | Product | Reference |
| Stenotrophomonas maltophilia oleate hydratase | Oleic Acid | 10-Hydroxystearic acid | mdpi.com |
| Lysinibacillus fusiformis oleate hydratase | Ricinoleic Acid | 10,12-Dihydroxystearic acid | mdpi.com |
| Lactobacillus plantarum fatty acid hydratase | Linoleic Acid | (S)-10-hydoxy-cis-12-octadecenoic acid | mdpi.com |
| Various microorganisms | Linoleic Acid | 10-hydroxy-12c-octadecenoic acid | researcher.life |
Recombinant microorganisms, particularly Escherichia coli, have been engineered to overexpress specific enzymes for the efficient production of hydroxy fatty acids. This approach allows for high-level production of desired compounds by introducing and optimizing heterologous biosynthetic pathways. mdpi.comfrontiersin.org
For example, recombinant E. coli expressing the oleate hydratase gene from Stenotrophomonas maltophilia has been utilized for the production of 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid. nih.govdocumentsdelivered.com In one study, permeabilized recombinant E. coli cells produced 14.3 g/L of this hydroxy fatty acid after 18 hours, achieving a conversion yield of 82%. nih.gov The activity of the recombinant biocatalyst was significantly improved by targeting the oleate hydratase to the periplasm of E. coli, which likely enhanced substrate transport to the enzyme. nih.gov This strategy resulted in a more than 10-fold higher hydration rate compared to when the enzyme was located in the cytoplasm. nih.gov
Similarly, E. coli has been engineered to express fatty acid hydratase from Lactobacillus plantarum, leading to the conversion of linoleic acid into (S)-10-hydoxy-cis-12-octadecenoic acid. mdpi.com These examples highlight the potential of using recombinant microorganisms for the targeted synthesis of various HODE isomers, including this compound, by selecting and expressing the appropriate hydratase or other biosynthetic enzymes.
Enzyme cascade systems, which involve multiple enzymes acting sequentially in a one-pot reaction, offer an efficient and elegant approach for the synthesis of complex molecules like tailored hydroxy fatty acids. nih.govchemistryviews.org These multi-enzyme systems can be designed to convert readily available precursors, such as linoleic acid, into high-value products. nih.gov
A well-documented cascade for the production of related compounds involves the use of lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.govresearchgate.net In this pathway, LOX first catalyzes the oxygenation of a polyunsaturated fatty acid like linoleic acid to form a hydroperoxy fatty acid. nih.gov Subsequently, HPL cleaves the hydroperoxide to yield an aldehyde and an oxo-acid. researchgate.net For instance, a cascade involving a 13-lipoxygenase and a 13-hydroperoxide lyase can convert linoleic acid into 13-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE) and then to hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. nih.govresearchgate.net Such cascades can be further extended by incorporating additional enzymes like aldehyde dehydrogenases to produce dicarboxylic acids. nih.gov
These established enzyme systems provide a blueprint for designing novel cascades for the synthesis of this compound by carefully selecting and combining appropriate enzymes with the desired regioselectivity and stereoselectivity.
Metabolism of Hydroxyoctadecadienoic Acids
Once formed, hydroxyoctadecadienoic acids can undergo further metabolic transformations, leading to the generation of a diverse array of bioactive lipid mediators.
A key metabolic pathway for HODEs is their oxidation to the corresponding keto-derivatives. For example, 13-hydroxyoctadecadienoic acid (13-HODE) is metabolized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). wikipedia.orgnih.govnih.gov This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase, an enzyme that has been identified in rat colonic mucosa. wikipedia.orgcaymanchem.com This enzyme exhibits a narrow substrate specificity but can also act on 9-HODE. nih.gov The formation of these keto-derivatives represents a significant transformation in the biological activity of the parent HODE molecule. nih.gov 13-oxoODE has been detected in various biological membranes and is considered a potent ligand for peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govcaymanchem.com
| Precursor | Product | Enzyme | Reference |
| 13-hydroxyoctadecadienoic acid (13-HODE) | 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE) | 13-HODE dehydrogenase | wikipedia.orgnih.govcaymanchem.com |
| 9-hydroxyoctadecadienoic acid (9-HODE) | 9-oxo-octadecadienoic acid (9-oxoODE) | hydroxy-fatty acid dehydrogenase | nih.govwikipedia.org |
Hydroxyoctadecadienoic acids can be further metabolized into more complex, polyhydroxylated fatty acids. One notable transformation is the conversion into trihydroxyoctadecenoic acids (TriHOMEs). hmdb.ca For instance, 9,12,13-TriHOME is a known trihydroxyoctadecenoic acid metabolite of linoleic acid. hmdb.ca
Another metabolic fate of HODEs is through the β-oxidation pathway. MOLT-4 lymphocytes have been shown to metabolize 13-hydroxy-9,11-octadecadienoic acid via β-oxidation, leading to the formation of shorter-chain hydroxy fatty acids such as 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov During this process, dihydroxy fatty acids like 3,13-dihydroxy-9,11-octadecadienoic acid can also be formed as intermediates. nih.gov These metabolic transformations significantly diversify the pool of lipid signaling molecules derived from the initial HODE structure.
Biological Roles and Molecular Mechanisms of Hydroxyoctadecadienoic Acids
Cellular Signaling and Receptor Interactions
12-Hydroxyoctadeca-9,13-dienoic acid (12-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a member of the hydroxyoctadecadienoic acid (HODE) family, it is involved in a variety of cellular signaling pathways. Its molecular mechanisms often involve direct interactions with nuclear and cell-surface receptors, leading to the modulation of gene expression and cellular function.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. HODEs are recognized as endogenous ligands for PPARs.
PPAR-gamma (PPARγ) Activation and Transcriptional Regulation
12-HODE has been identified as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Upon binding, 12-HODE activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Research has demonstrated that 10- and 12-(Z,E)-HODEs induce PPARγ activation. nih.gov This activation is significant as PPARγ is a key regulator of adipocyte differentiation, glucose homeostasis, and insulin (B600854) sensitivity. nih.gov A comprehensive analysis of various HODE isomers revealed that while all isomers exhibit binding affinity for the PPARγ ligand-binding domain, their agonist activities differ. nih.gov Specifically, 10- and 12-(Z,E)-HODEs were found to exert PPARγ agonist activity at a level comparable to that of 13-HODEs. nih.gov The transcriptional activity of PPARγ is modulated by these ligands, leading to changes in the expression of genes that play crucial roles in metabolic processes and inflammation. nih.gov For instance, the activation of PPARγ can suppress insulin resistance and inflammation, highlighting the potential physiological significance of 12-HODE's interaction with this receptor. nih.gov
| Receptor | Ligand | Primary Function | Reference |
| PPARγ | This compound | Regulation of adipogenesis, glucose homeostasis, insulin sensitivity, and inflammation | nih.gov |
PPAR-beta (PPARβ) Stimulation by HODEs
Peroxisome Proliferator-Activated Receptor-beta (PPARβ), also known as PPARδ, is another isoform of the PPAR family with distinct tissue distribution and physiological roles, particularly in fatty acid oxidation and energy homeostasis. While various lipids and fatty acid derivatives are known to activate PPARβ, the scientific literature currently lacks specific evidence detailing the direct stimulation of PPARβ by this compound. Further research is required to elucidate any potential interaction and its functional consequences.
G Protein-Coupled Receptor 132 (GPR132) Modulation
G Protein-Coupled Receptor 132 (GPR132), also known as G2A (G2 accumulation protein), is a receptor for oxidized fatty acids and has been implicated in inflammatory processes and immune cell function. The most potent endogenous ligand for GPR132 is 9-HODE. While other HODE isomers, such as 13-HODE, have been shown to be ligands for this receptor, albeit with lower potency, there is currently no direct scientific evidence to suggest that this compound modulates GPR132 activity.
Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and inflammatory mediators. Certain oxidized linoleic acid metabolites, such as 9-HODE and 13-HODE, have been identified as endogenous agonists of TRPV1, contributing to pain and thermal hyperalgesia. However, based on the available scientific literature, there is no specific information to confirm a direct interaction between this compound and the TRPV1 receptor.
Regulation of Inflammatory and Immune Responses
The enzymatic production of 12-HODE is linked to the activity of 12/15-lipoxygenases (12/15-LOX). These enzymes and their metabolic products are involved in the complex regulation of inflammation. While specific studies focusing solely on the role of this compound are limited, the broader family of HODEs and related lipid mediators are known to possess both pro- and anti-inflammatory properties.
Anti-Inflammatory Activities of HODEs
While specific anti-inflammatory activities of 12-HODE are not well-detailed, the broader family of HODEs, particularly 13-HODE, is recognized for its role in inflammation. nih.gov Studies on related 12-lipoxygenase (12-LOX) pathway metabolites, such as 12-HETE, indicate a complex role in regulating inflammatory responses. nih.gov The 12-LOX pathway can produce metabolites with both pro- and anti-inflammatory effects depending on the cellular context. nih.gov For instance, some studies suggest that increased levels of 12-LOX activity can promote stress-mediated inflammation. nih.gov In contrast, certain HODEs are known to have anti-inflammatory actions. nih.gov For example, 13-HODE has demonstrated anti-inflammatory properties in skin. nih.gov A derivative of pyxinol, a compound structurally distinct but also investigated for inflammation, showed it could suppress inflammatory markers like iNOS, IL-1β, and TNF-α through the MAPK and NF-κB pathways. nih.gov Without direct studies, the precise anti-inflammatory role of 12-HODE remains an area for further investigation.
Modulation of Cellular Immune Status
The influence of specific HODE isomers on immune cells is an area of active research. Bioactive lipid mediators, including HODEs, are known to modulate immune cell activation and leukocyte recruitment. mdpi.com Generally, immune cells require fatty acids like linoleic acid to form new cells and execute a proper immune response. oregonstate.edu The metabolism of these fatty acids into molecules like HODEs can influence immune functions. For example, 13-HODE has been shown to induce the differentiation of anti-inflammatory M2 macrophages. portlandpress.com The broader class of oxylipins, to which HODEs belong, plays a part in regulating hemostasis and the inflammatory response, though their exact roles are not fully understood. nih.gov The specific impact of this compound on the status and function of various immune cells has not been sufficiently detailed in the current body of scientific literature.
Impact on Oxidative Stress Homeostasis
HODEs are stable products of linoleic acid oxidation and their presence is often elevated in conditions of oxidative stress. nih.govnih.govfrontiersin.org As such, they are considered reliable markers for lipid peroxidation. gsartor.orgconsensus.app The generation of HODEs can occur through both enzymatic and non-enzymatic pathways involving free radicals and singlet oxygen, particularly in tissues experiencing oxidative stress. wikipedia.orgwikipedia.org The 12/15-lipoxygenase enzyme, for instance, can catalyze the production of reactive oxygen species (ROS) in the form of hydroperoxides, which are then reduced to HODEs. researchgate.net These HODEs can, in turn, activate signaling pathways that may contribute to or combat oxidative stress. wikipedia.org While 10- and 12-(Z,E)-HODE have been identified as potential biomarkers for early detection of conditions linked to oxidative stress, such as type 2 diabetes, the specific role of this compound in the intricate balance of oxidative stress homeostasis is not yet fully elucidated. nih.govnih.gov
Effects on Vascular and Platelet Biology
The influence of HODEs on the vascular system, particularly on platelet function, is a significant area of study, though much of the specific research has centered on 13-HODE and the arachidonic acid-derived 12-HETE.
Inhibition of Platelet Aggregation
While direct evidence for 12-HODE is limited, related compounds have shown effects on platelet aggregation. For instance, 12-HEPE, a 12-LOX metabolite of eicosapentaenoic acid (EPA), has been shown to inhibit agonist-stimulated platelet aggregation. nih.gov Similarly, studies on 12-HETE, a product of the 12-lipoxygenase pathway in platelets, indicate its important role in regulating platelet activation and thrombosis. nih.govahajournals.org Some specialized pro-resolving mediators derived from fatty acids have also been noted to inhibit platelet aggregation. mdpi.com The specific inhibitory or pro-aggregatory effects of this compound on platelets require more direct investigation.
Cyclooxygenase-1 (COX-1) Inhibition by HODE Analogues
There is a lack of direct evidence showing that 12-HODE itself is an inhibitor of Cyclooxygenase-1 (COX-1). Research in this area has primarily focused on synthetic analogues of related compounds. Studies have been conducted on analogues of 12-HETE and 13-HODE to evaluate their anti-platelet and anti-COX-1 activities. This research is part of an effort to design more potent analogues that could have therapeutic applications. The specific interaction and inhibitory potential of naturally occurring this compound with the COX-1 enzyme have not been established.
Role in Cell Proliferation and Differentiation
This compound (12-HODE) and its isomers, particularly 13-hydroxyoctadecadienoic acid (13-HODE), are metabolites of linoleic acid that play a significant role in regulating cell growth and programmed cell death (apoptosis). The effects of these molecules can be highly specific, depending on their stereochemistry (the spatial arrangement of atoms) and the cellular context.
In colorectal cancer cells, the enantiomers of 13-HODE, 13(S)-HODE and 13(R)-HODE, exhibit opposing effects on cell proliferation and apoptosis. 13(S)-HODE has been shown to decrease cell growth and DNA synthesis in undifferentiated Caco-2 cells. nih.gov This anti-proliferative effect is linked to the induction of apoptosis, a process that is at least partially mediated by the peroxisome proliferator-activated receptor-γ (PPARγ), as the effect is diminished by a PPARγ antagonist. nih.gov In contrast, 13(R)-HODE promotes cell growth and DNA synthesis. nih.gov This proliferative effect is thought to be mediated through the activation of the cyclooxygenase (COX) pathway. nih.gov This highlights the importance of the balance between these enantiomers in maintaining cellular homeostasis in the intestinal epithelium.
The pro-apoptotic role of 13(S)-HODE has also been observed in breast cancer cells. Studies on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that 13(S)-HODE inhibits cell growth in a dose- and time-dependent manner. nih.govresearchgate.net This inhibition is associated with the induction of cell cycle arrest and apoptosis. researchgate.net The rate of apoptosis in these cells increased significantly with increasing concentrations of 13(S)-HODE. nih.gov
One of the key mechanisms through which 13-S-HODE suppresses cancer cell growth is by inhibiting the mechanistic target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. researchgate.netbiorxiv.org 13-S-HODE has been found to directly bind to mTOR and inhibit its kinase activity in an ATP-competitive manner. biorxiv.org This inhibition of the mTOR signaling pathway leads to suppressed growth of cancer cells. researchgate.netbiorxiv.org
| Enantiomer | Effect on Cell Growth | Effect on Apoptosis | Proposed Mechanism |
|---|---|---|---|
| 13(S)-HODE | Decrease | Increase | PPARγ activation |
| 13(R)-HODE | Increase | No significant effect | Activation of COX pathway |
The metabolism of 13-HODE is closely linked to the differentiation state of intestinal cells. The enzyme 13-hydroxyoctadecadienoate dehydrogenase (13-HODE dehydrogenase) catalyzes the oxidation of 13-HODE to 13-oxooctadecadienoic acid. nih.gov Studies in rats have shown a strong positive correlation between the specific activity of this enzyme and the degree of differentiation of intestinal mucosal cells in both the small and large intestines. nih.gov
In the small intestine, the activity of 13-HODE dehydrogenase parallels that of alkaline phosphatase, a well-known marker of intestinal differentiation. nih.gov Conversely, in the colon, the activity of 13-HODE dehydrogenase is inversely related to the incorporation of ³H-deoxythymidine, a marker of cell proliferation. nih.gov This suggests that as intestinal cells differentiate and cease to proliferate, the expression and activity of 13-HODE dehydrogenase increase. This enzymatic activity may play a crucial role in the biological functions of linoleic acid metabolites in the process of cellular differentiation. nih.gov
Involvement in Specific Pathological Conditions
Hydroxyoctadecadienoic acids (HODEs), including 12-HODE, are implicated in the pathogenesis of atherosclerosis, a chronic inflammatory disease of the arteries. Their role, however, appears to be complex and dependent on the stage of the disease. In the early stages of atherosclerosis, 13-HODE is predominantly generated in macrophages by the enzyme 15-lipoxygenase-1. nih.govnih.govresearchgate.net This enzymatically produced 13-HODE is thought to have protective effects by activating PPAR-γ, which in turn promotes the clearance of lipids from the arterial wall. nih.govresearchgate.net
However, in more advanced atherosclerotic lesions, non-enzymatic oxidation of linoleic acid leads to the generation of both 9-HODE and 13-HODE. nih.govresearchgate.net At this later stage, the pro-inflammatory effects of 9-HODE, acting through the GPR132 receptor, and increased apoptosis appear to dominate, contributing to the formation of a fragile, acellular plaque. nih.govnih.govresearchgate.net This shift in the balance and effects of HODE isomers contributes to the progression of atherosclerosis and increases the risk of clinical events such as heart attack or stroke. nih.gov
| Stage of Atherosclerosis | Predominant HODE Isomer | Primary Mechanism of Generation | Key Cellular Effects | Overall Impact on Plaque |
|---|---|---|---|---|
| Early | 13-HODE | Enzymatic (15-lipoxygenase-1) | PPAR-γ activation, enhanced lipid clearance | Protective, stabilization |
| Advanced | 9-HODE and 13-HODE | Non-enzymatic | Pro-inflammatory signaling (GPR132), increased apoptosis | Harmful, destabilization |
Recent research has suggested a potential link between elevated levels of HODEs and Rett syndrome (RTT), a neurodevelopmental disorder. nih.gov Studies have found that serum levels of both 9-HODE and 13-HODE are elevated in individuals with RTT. nih.gov This increase is associated with the expression of arachidonate 15-Lipoxygenase (ALOX15) in peripheral blood mononuclear cells. nih.gov
These findings suggest that increased lipid peroxidation and the production of oxidized linoleic acid metabolites may contribute to the altered redox and immune homeostasis observed in RTT. nih.gov Furthermore, there is a significant correlation between the increased plasma levels of HODEs and the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in inflammation. nih.gov This points to a potential role for these lipid mediators in the pathophysiology of Rett syndrome.
As discussed in section 3.4.1, 13(S)-HODE has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. nih.govresearchgate.netresearchgate.net The downregulation of 15-LOX-1, the enzyme that produces 13(S)-HODE, has been associated with cancer progression in several types of cancer, including lung, colorectal, esophageal, pancreatic, and breast cancer. nih.gov
The inhibitory effect of 13-S-HODE on cancer cell growth is significantly mediated by its ability to suppress the mTOR signaling pathway, a critical pathway for cell growth and proliferation that is often dysregulated in cancer. researchgate.netbiorxiv.org By directly binding to and inhibiting mTOR, 13-S-HODE acts as a tumor-suppressive metabolite. biorxiv.org
Furthermore, a derivative of 13-HODE, 13-oxo-octadecadienoic acid (13-oxo-ODE), has been shown to suppress the proliferation of breast cancer stem cells (BCSCs). nih.gov 13-Oxo-ODE was found to induce apoptosis in BCSCs and reduce the population of cells with stem-like characteristics. This effect is associated with a decrease in the expression of the c-myc gene, a key regulator of cell proliferation and stemness. nih.gov These findings suggest that HODEs and their metabolites have the potential to inhibit cancer progression and metastasis by targeting both the bulk of cancer cells and the cancer stem cell population.
Biological Activities in Plants and Other Organisms
Hydroxyoctadecadienoic acids (HODEs), a family of oxygenated fatty acids known as oxylipins, are increasingly recognized for their role in plant defense mechanisms against a variety of pathogens. While direct evidence detailing the specific action of this compound against the rice blast fungus, Magnaporthe oryzae, is not extensively documented in current research, the antifungal properties of closely related HODE isomers and other hydroxy fatty acids have been established, suggesting a broader role for this class of compounds in plant immunity.
Plants deploy a sophisticated arsenal of chemical defenses in response to pathogen attack. Among these are hydroxy unsaturated fatty acids (HUFAs), which have demonstrated notable antifungal activities. These compounds are thought to exert their effects through mechanisms such as the disruption of fungal cell membranes and the inhibition of spore germination.
Research into related compounds offers significant insights. For instance, coriolic acid (13-hydroxy-9,11-octadecadienoic acid), an isomer of the subject compound, has been shown to inhibit the spore germination and germ tube elongation of the rice blast fungus. Another related molecule, ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), has also demonstrated growth-inhibiting activity against various pathogenic fungi. cdnsciencepub.com The antifungal efficacy of these HUFAs can be dependent on the specific fungus and the concentration of the compound. For example, in vitro studies have shown that both coriolic acid and ricinoleic acid exhibit strong inhibitory activity against pathogens like Leptosphaeria maculans and Aspergillus niger. cdnsciencepub.com However, their effectiveness against other fungi, such as Fusarium graminearum, is weaker. cdnsciencepub.com
The proposed mechanism for the antifungal action of hydroxy fatty acids involves their interaction with the fungal plasma membrane. It is suggested that these fatty acids can partition into the lipid bilayer of the fungal membrane, leading to increased permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.
The table below summarizes the antifungal activity of HUFAs against various phytopathogenic fungi, as observed in research studies.
| Compound | Fungal Pathogen | Observed Effect |
| Coriolic acid | Magnaporthe oryzae | Inhibition of spore germination and germ tube elongation |
| Coriolic acid | Leptosphaeria maculans | Strong inhibitory activity |
| Ricinoleic acid | Aspergillus niger | Strong inhibitory activity |
| Ricinoleic acid | Fusarium graminearum | Weak inhibitory activity |
It is important to note that while these findings strongly support the role of HODEs and other HUFAs as self-defensive substances in plants, further research is required to elucidate the specific role and mechanism of this compound in the defense against rice blast and other fungal pathogens.
Based on available scientific literature, there is currently no direct evidence to suggest a role for this compound in the floral induction of Lemna paucicostata. Research into the flowering mechanisms of this aquatic plant, also known as duckweed, has identified other classes of molecules as key regulators.
Studies have shown that certain amino acids, such as glutamate and aspartate, can effectively induce flowering in photoperiodically insensitive strains of Lemna paucicostata. nih.gov Furthermore, other signaling molecules and their precursors are also implicated in the transition to flowering in various duckweed species, often in response to environmental cues like photoperiod and stress. The regulation of flowering in Lemna species is a complex process involving specific genes and signaling pathways, such as those involving the FT (FLOWERING LOCUS T) and FD (FLOWERING LOCUS D) genes. nih.govfrontiersin.org Salicylic acid has also been identified as an inducer of flowering in some duckweed species. mdpi.com
Therefore, while the broader family of oxylipins is known to be involved in various plant development processes, a specific function for this compound in the floral induction of Lemna paucicostata has not been established.
Advanced Synthetic Strategies and Derivative Development
Chemoenzymatic and Enantioselective Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex chiral molecules. This approach is particularly valuable for creating specific enantiomers of hydroxylated fatty acids.
The Sharpless asymmetric epoxidation is a powerful tool for introducing chirality into molecules by converting allylic alcohols into chiral epoxides with high enantioselectivity. researchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. researchgate.netnih.gov The choice of L-(+)-DET or D-(−)-DET dictates the stereochemistry of the resulting epoxide.
While a direct synthesis of 12-hydroxyoctadeca-9,13-dienoic acid using this method is not extensively documented in readily available literature, the synthesis of the closely related methyl 13S-hydroxy-9Z, 11E-octadecadienoate (13S-HODE) provides a strong precedent. In this synthesis, the allylic alcohol of 13S-HODE is subjected to Sharpless epoxidation conditions. researchgate.net
Using L-(+)-diisopropyl tartrate (L-DIPT) , the reaction yields the methyl 13S-hydroxy-11S, 12S-epoxy-9Z-octadecenoate (erythro isomer) with a high diastereomeric excess (de) of 84%. researchgate.net
Conversely, employing D-(−)-DIPT results in the formation of the methyl 13S-hydroxy-11R, 12R-epoxy-9Z-octadecenoate (threo isomer) with a 76% de. researchgate.net
This demonstrates that the Sharpless epoxidation can be effectively used to control the stereochemistry at the C-11 and C-12 positions, which is a critical step in the total synthesis of specific isomers of hydroxylated dienoic acids. A similar strategy could be envisioned for the synthesis of 12-HODE, starting from a suitable allylic alcohol precursor.
Carbohydrates represent a readily available and inexpensive source of chirality, often referred to as the "chiral pool". elsevierpure.comwikipedia.org Their well-defined stereocenters make them excellent starting materials for the synthesis of complex chiral molecules, including hydroxylated fatty acids. researchgate.netscripps.edunumberanalytics.com The synthesis of such compounds from carbohydrates typically involves several key transformations, including:
Cleavage of C-C bonds to obtain fragments of the desired chain length.
Modification of functional groups , such as the conversion of hydroxyl groups into other functionalities.
Chain elongation through reactions like the Wittig reaction or Grignard additions.
For instance, D-glucose can be transformed into a variety of chiral building blocks that can be further elaborated into the carbon skeleton of 12-HODE. numberanalytics.com The inherent chirality of the starting carbohydrate is transferred to the final product, ensuring an enantiomerically pure or enriched compound. While a specific total synthesis of 12-HODE from a carbohydrate precursor is not detailed in the provided search results, the general principles of chiral pool synthesis are well-established and widely applied in the synthesis of many natural products. elsevierpure.comresearchgate.net
Once a chiral epoxide has been synthesized, for example, via Sharpless epoxidation, the next critical step is the regioselective opening of the epoxide ring to introduce the desired functionality at a specific position. The regioselectivity of this reaction is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
In the context of synthesizing hydroxylated fatty acids, organocuprates are particularly useful reagents for epoxide opening. These reagents are known to attack epoxides at the less sterically hindered carbon, leading to a high degree of regioselectivity. For instance, the reaction of a chiral epoxide with a lithium dialkylcuprate (R₂CuLi) would allow for the introduction of an alkyl chain at a specific carbon atom, which is a key step in building the full carbon backbone of a fatty acid like 12-HODE.
The synthesis of other complex molecules often relies on the regioselective opening of epoxides as a key strategic step. researchgate.net For example, the synthesis of various bioactive natural products has utilized the opening of epoxide rings with different nucleophiles to construct the final molecular architecture. researchgate.net
Design and Preparation of Hydroxylated Fatty Acid Analogues
The design and synthesis of analogues of 12-HODE are essential for understanding how its structure relates to its biological activity and for developing new molecules with potentially enhanced or more specific therapeutic effects.
Structure-activity relationship (SAR) studies investigate how changes in the chemical structure of a molecule affect its biological activity. For hydroxylated fatty acids like 12-HODE, SAR studies have been particularly focused on their activity as ligands for peroxisome proliferator-activated receptors (PPARs), which are important targets in metabolic diseases. nih.govnih.gov
A comprehensive study on various isomers of hydroxyoctadecadienoic acid (HODE) revealed significant differences in their ability to activate PPARγ. nih.govnih.gov Key findings from these studies include:
Regioisomers: 10-HODE, 12-HODE, and 13-HODE were found to significantly increase PPARγ-mediated transcriptional activity, whereas 9-HODE tended to reduce this activity. nih.govnih.gov
Stereoisomers: Differences in PPARγ agonist activity were observed between stereoisomers of 9- and 13-HODE. nih.govnih.gov
Enantiomers: For 12-(Z,E)-HODE, the (R) enantiomer exhibited higher PPARγ agonist activity than the (S) enantiomer. nih.govresearchgate.net Conversely, for 13-(Z,E)-HODE, the (S) form was more active than the (R) form. nih.gov
These findings highlight that the precise location and stereochemistry of the hydroxyl group, as well as the geometry of the double bonds, are critical determinants of the biological activity of HODE isomers.
Table 1: Summary of PPARγ Agonist Activity of HODE Isomers
| Isomer | Effect on PPARγ Activity |
|---|---|
| 9-HODE | Decreased |
| 10-HODE | Increased |
| 12-HODE | Increased |
| 13-HODE | Increased |
| 12(R)-(Z,E)-HODE | Higher activity than (S) form |
| 12(S)-(Z,E)-HODE | Lower activity than (R) form |
| 13(S)-(Z,E)-HODE | Higher activity than (R) form |
| 13(R)-(Z,E)-HODE | Lower activity than (S) form |
This table is based on data from a dual-luciferase reporter assay. nih.govnih.govresearchgate.net
The hydroxyl group is a key functional group that dictates the biological activity of HODEs. Its position and stereochemistry, as discussed above, are crucial for the interaction with target proteins like PPARγ. nih.govnih.gov The polarity and hydrogen-bonding capability of the hydroxyl group are thought to be important for binding to the ligand-binding domain of these receptors.
In addition to the hydroxyl group, other functional groups and structural features of the fatty acid chain also play a significant role:
Carboxylic Acid Group: The terminal carboxylic acid is a common feature of fatty acids and is often involved in anchoring the molecule to the receptor through ionic interactions or hydrogen bonds.
The synthesis of various analogues, including those of 12-oxododecenoic acid which can be reduced to 12-hydroxydodecanoic acid, provides a platform to systematically explore the importance of these different structural features. nih.gov By modifying the position of the hydroxyl group, altering the stereochemistry, and changing the geometry of the double bonds, researchers can fine-tune the biological activity of these fatty acid derivatives to develop more potent and selective therapeutic agents.
Microbial Approaches for Targeted Isomer Production
The regioselective and stereoselective synthesis of specific isomers of this compound (12-HODE) presents a significant challenge for traditional chemical methods. Microbial biotransformation and fermentation offer a promising and sustainable alternative, leveraging the diverse enzymatic machinery of microorganisms to produce specific HODE isomers from renewable feedstocks like linoleic acid. This approach allows for greater control over the stereochemistry of the final product, which is crucial for its biological activity.
Microorganisms, including bacteria, yeast, and fungi, possess a range of enzymes such as lipoxygenases (LOXs), hydratases, and cytochrome P450 monooxygenases that can catalyze the specific oxidation and hydration of fatty acids. By selecting or engineering microorganisms with specific enzymatic activities, it is possible to direct the synthesis towards a desired HODE isomer.
Bacteria in HODE Production
Various bacterial species have been investigated for their ability to biotransform linoleic acid into hydroxy fatty acids. Lactic acid bacteria (LAB), in particular, have demonstrated the capacity to produce different isomers of hydroxyoctadecenoic acids. For instance, certain strains of Lactobacillus can convert linoleic acid into hydroxy derivatives through the action of fatty acid hydratases. While direct synthesis of 12-HODE is not extensively documented, the production of related isomers underscores the potential of these bacteria. For example, Lactobacillus plantarum has been shown to metabolize linoleic acid into various fatty acid derivatives. nih.gov The enzymatic pathways in these bacteria can serve as a basis for genetic engineering to achieve targeted 12-HODE production.
Yeast and Fungi as Biocatalysts
Yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are robust and well-characterized hosts for metabolic engineering. Their ability to be genetically modified makes them ideal candidates for expressing heterologous enzymes, such as plant or fungal lipoxygenases, to create novel biosynthetic pathways for specific HODE isomers. For example, the fission yeast Schizosaccharomyces pombe has been engineered to produce ricinoleic acid (12-hydroxy-9-octadecenoic acid), a structurally similar compound, by expressing a fatty acid hydroxylase from Claviceps purpurea. nih.gov This demonstrates the feasibility of using yeast to introduce a hydroxyl group at the C12 position of an 18-carbon fatty acid.
Filamentous fungi are also a rich source of enzymes for fatty acid modification. Species like Aspergillus and Curvularia are known to produce a variety of fatty acids, including linoleic acid. nih.gov The enzymatic systems within these fungi, particularly cytochrome P450 monooxygenases and dioxygenases, are capable of performing highly specific hydroxylations on fatty acid chains. For instance, some fungi can produce di- and trihydroxy fatty acids from linoleic acid, indicating a complex enzymatic machinery that could be harnessed and tailored for 12-HODE synthesis. nih.gov
Recombinant Microorganisms for Enhanced Production
The use of recombinant DNA technology has significantly advanced the microbial production of specific HODE isomers. By cloning and overexpressing genes encoding for specific lipoxygenases or hydratases in well-established host organisms like Escherichia coli, it is possible to achieve high yields and specificities.
A notable example, although for a different isomer, is the stereospecific production of 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) using whole recombinant E. coli cells. These cells were engineered to express a 9R-lipoxygenase from the cyanobacterium Nostoc sp. SAG 25.82. Under optimized conditions, this system achieved a high conversion rate of linoleic acid into 9R-HODE. ijbs.com This strategy of using a heterologous lipoxygenase in a microbial host is directly applicable to the targeted production of 12-HODE isomers, provided a suitable 12-lipoxygenase is identified and successfully expressed.
Research Findings on Microbial HODE Production
The following table summarizes key research findings on the microbial production of hydroxyoctadecadienoic acid isomers, illustrating the potential for targeted synthesis. While direct microbial synthesis of this compound is a developing area, the data for related isomers highlight the feasibility and efficiency of these biocatalytic approaches.
| Host Organism | Enzyme | Substrate | Product Isomer(s) | Titer/Yield | Reference |
| Recombinant E. coli | 9R-Lipoxygenase (Nostoc sp. SAG 25.82) | Linoleic Acid | 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) | 14.3 g/L (95% conversion) | ijbs.com |
| Lactobacillus hammesi | Endogenous enzymes | Linoleic Acid | Coriolic acid (13-HODE), Ricinoleic acid (12-hydroxy-9-octadecenoic acid) | Increased production observed | nih.gov |
| Recombinant Schizosaccharomyces pombe | Fatty acid Δ12-hydroxylase (Claviceps purpurea) | Oleic Acid | Ricinoleic acid (12-hydroxy-9-octadecenoic acid) | 137.4 µg/mL | nih.gov |
Analytical Methodologies for Identification and Quantification of Hydroxyoctadecadienoic Acids
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone in the analysis of HODEs due to its high sensitivity and selectivity. rsc.orgkhanacademy.org When coupled with chromatographic separation techniques like liquid or gas chromatography, MS allows for the effective resolution and quantification of individual HODE isomers from complex biological matrices. mdpi.comwikipedia.org
A significant challenge in HODE analysis is the separation of its various isomers. An advanced method utilizing ultra-high-performance liquid chromatography (UHPLC) combined with differential ion mobility spectrometry (DMS) and tandem mass spectrometry (MS/MS) has been developed to address this. researchgate.net DMS adds an orthogonal separation dimension based on the differential mobility of ions in a gas phase under varying electric fields, enabling the separation of isomers that may co-elute during the chromatography step.
This technique has been successfully applied to quantify 14 different bitter-tasting lipids, including four HODE isomers, in commercial pea-protein isolates. researchgate.net The integration of DMS technology was critical for the simultaneous quantification of these structurally similar compounds. researchgate.net
Table 1: HODE Isomers Quantified by UHPLC-DMS-MS/MS in Pea-Protein Isolates Data sourced from a study on bitter-tasting lipids in pea-protein isolates. researchgate.net
| HODE Isomer | Methodological Advantage | Application Context |
|---|---|---|
| (10E,12Z)-9-hydroxy-octadecadienoic acid (9-HODE) | DMS technology enabled simultaneous quantification of all four co-eluting isomers. | Quantification of bitter-tasting lipids in 17 commercial pea-protein isolates. |
| (9Z,11E)-13-hydroxy-octadecadienoic acid (13-HODE) | ||
| Other HODE Isomers | ||
| Fourth Unspecified HODE Isomer |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used, powerful, and versatile technique for the quantitative analysis of HODEs and other oxidized fatty acids in various biological samples. eag.comcertara.com This method combines the physical separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry. wikipedia.orgwardelab.com The LC step separates compounds from complex mixtures, while the MS/MS system provides a high degree of selectivity and sensitivity based on the specific mass-to-charge (m/z) transitions of each target analyte. eag.com
LC-MS/MS can be used to quantify both free and esterified HODEs in plasma and other tissues. nih.gov A typical workflow involves sample extraction, sometimes including a hydrolysis step to release esterified HODEs, followed by chromatographic separation and detection. nih.govnih.gov Even when isomers like 9-HODE and 13-HODE have nearly identical retention times, they can be accurately quantified by monitoring their specific, unique product ions during MS/MS analysis. lipidmaps.org For instance, 9-HODE can be quantified using the product ion at m/z 171, while 13-HODE is monitored via the product ion at m/z 195. lipidmaps.org This technique has been successfully used to measure HODE levels in rat plasma and human plasma in studies related to exercise and liver disease. nih.govnih.govphysiology.org
Table 2: Example Plasma Concentrations of HODE Isomers Determined by LC-MS Data from a study quantifying oxidized linoleic acid metabolites in rat plasma. nih.gov
| Analyte | Mean Concentration (nmol/L) | Standard Deviation |
|---|---|---|
| 9-HODE | 57.8 | 18.7 |
| 13-HODE | 123.2 | 31.1 |
| 9-oxoODE | 218.1 | 53.7 |
| 13-oxoODE | 57.8 | 19.2 |
Gas chromatography-mass spectrometry (GC-MS) is another robust method for the determination of HODEs. physiology.orgresearchgate.net For analysis by GC, the non-volatile HODEs must first be converted into volatile derivatives. researchgate.netmarinelipids.ca This derivatization process typically involves two steps: methylation of the carboxylic acid group and trimethylsilylation (TMS) of the hydroxyl group. researchgate.netmarinelipids.ca
The derivatized samples are then separated on a capillary column and analyzed by a mass spectrometer. researchgate.net GC-MS offers excellent accuracy and sensitivity for quantitative studies of hydroxy fatty acids. marinelipids.ca The fragmentation patterns observed in the mass spectra, particularly using techniques like electron ionization (EI) and positive chemical ionization (PCI), provide clear strategies for identifying the structure of the HODE, including the location of the original hydroxyl group. marinelipids.ca This method has been employed in metabolomics approaches to assess HODE levels in plasma samples. physiology.org While GC-MS is the more common pairing for structural confirmation, Gas Chromatography-Flame Ionization Detection (GC-FID) can also be used for quantification, although it lacks the specificity of mass spectrometric detection. researchgate.net
The specific isomers of HODE, particularly 9-HODE and 13-HODE, often have distinct biological activities, making their individual quantification essential. nih.govnih.gov These isomers are common oxidation products of linoleic acid found in various tissues and are considered markers of lipid peroxidation and oxidative stress. wikipedia.orggsartor.org
Several analytical methods have been established to separate and quantify these key isomers. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector can be used for the simultaneous determination of four different isomers: 13-Z,E-HODE, 13-E,E-HODE, 9-Z,E-HODE, and 9-E,E-HODE. cabidigitallibrary.org One study successfully applied this HPLC method to analyze 18 different meat products, finding all four isomers present at varying levels. cabidigitallibrary.org As mentioned previously, advanced mass spectrometry techniques like UHPLC-DMS-MS/MS and LC-MS/MS are particularly powerful for resolving and quantifying these isomers, even when they co-elute from the chromatography column. researchgate.netlipidmaps.org The ability to distinguish between S and R stereoisomers and Z/E geometric isomers is critical, as their biological functions can differ significantly. nih.govwikipedia.org
Table 3: Levels of HODE Isomers in Meat Products by HPLC Analysis Data represents the range of concentrations found across 18 meat product samples. cabidigitallibrary.org
| HODE Isomer | Concentration Range (μg/g) |
|---|---|
| 13-Z,E-HODE | 1.73 - 9.10 |
| 13-E,E-HODE | 0.56 - 5.79 |
| 9-Z,E-HODE | 2.37 - 11.02 |
| 9-E,E-HODE | 0.78 - 5.82 |
Spectroscopic Characterization
While chromatographic and mass spectrometric methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the precise molecular structure of organic compounds, including HODEs. jchps.comresearchgate.net NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the confirmation of its connectivity and stereochemistry. libretexts.orgslideshare.net
Different NMR experiments can be used to piece together the structure. ¹H NMR provides information on the number and type of protons, while ¹³C NMR identifies the carbon backbone. libretexts.orgresearchgate.net Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, establish correlations between protons and carbons, confirming how the atoms are connected. researchgate.net For HODEs, NMR is crucial for verifying the position of the hydroxyl group and determining the geometry (E or Z) of the double bonds. nih.gov Furthermore, specialized NMR experiments have been used to investigate the interactions of HODE isomers with biological targets. For example, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR experiments have been used to confirm the direct binding of different HODE isomers to the peroxisome proliferator-activated receptor γ (PPARγ) ligand-binding domain. nih.gov
Ultraviolet (UV) Absorption for Conjugated Diene Systems
Hydroxyoctadecadienoic acids (HODEs) that contain a conjugated diene system exhibit characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This property is instrumental in their detection and quantification. The conjugated diene system, which consists of alternating double and single bonds, is responsible for the absorption of UV light. The specific wavelength of maximum absorption (λmax) is a key identifier for these compounds.
For many HODE isomers, such as 9-HODE and 13-HODE, the conjugated diene system is typically located at positions 10 and 12, or 9 and 11, respectively. These isomers consistently show a λmax around 234-236 nm. While specific experimental data for 12-Hydroxyoctadeca-9,13-dienoic acid is not extensively documented in scientific literature, the presence of a conjugated diene system at the 9 and 13 positions would also be expected to result in a characteristic UV absorption profile, likely within a similar range.
The intensity of the UV absorption is directly proportional to the concentration of the compound in a solution, a principle described by the Beer-Lambert law. This relationship allows for the quantification of HODEs in various biological and chemical samples. It is important to note that the exact λmax can be influenced by the solvent used and the specific geometry (cis/trans configuration) of the double bonds within the conjugated system.
Interactive Data Table: Representative UV Absorption Data for Hydroxyoctadecadienoic Acids
| Compound | Conjugated Diene System | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) | 10,12-diene | 234 | ~23,000 |
| 13-Hydroxy-9,11-octadecadienoic acid (13-HODE) | 9,11-diene | 235 | ~23,000 |
| This compound | 9,13-diene | Predicted ~234-236 | Not Experimentally Determined |
Note: The data for this compound is predicted based on the properties of other HODE isomers.
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For the analysis of hydroxyoctadecadienoic acids, HPLC is an indispensable tool, often coupled with a UV detector to leverage the characteristic absorption of the conjugated diene system.
Both normal-phase and reverse-phase HPLC can be employed for the separation of HODE isomers.
Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. Normal-phase HPLC is particularly effective in separating isomeric HODEs that differ in the position of the hydroxyl group or the geometry of the double bonds.
Reverse-Phase HPLC: This is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. Reverse-phase HPLC separates compounds based on their hydrophobicity.
The choice of the chromatographic mode and the specific conditions, such as the mobile phase composition and flow rate, are critical for achieving optimal separation of the various HODE isomers that may be present in a sample. Following separation by HPLC, the individual compounds can be quantified using a UV detector set at the λmax of the conjugated diene system.
Interactive Data Table: Representative HPLC Parameters for HODE Analysis
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Stationary Phase | Silica | C18 |
| Mobile Phase | Hexane/Isopropanol/Acetic Acid | Acetonitrile/Water/Acetic Acid |
| Detection | UV at ~235 nm | UV at ~235 nm |
| Application | Separation of positional and geometric isomers | General separation and quantification |
Detailed Research Findings:
Scientific literature provides extensive research on the analysis of various HODE isomers, primarily 9-HODE and 13-HODE, due to their established biological significance. These studies have established robust HPLC-UV methods for their quantification in a wide range of biological matrices, including plasma, tissues, and cell cultures. The methodologies developed for these well-characterized HODEs serve as a strong foundation for the analytical approach to less-studied isomers like this compound. The presence of the hydroxyl group and the conjugated diene system in its structure makes it amenable to the same principles of extraction, chromatographic separation, and UV detection. However, the development of a specific and validated analytical method for this compound would require the availability of a pure analytical standard for this compound to determine its precise retention time and UV absorption characteristics.
Structural Analysis and Stereochemical Considerations of Hydroxyoctadecadienoic Acids
Stereoisomeric Forms of Hydroxyoctadecadienoic Acids (e.g., S and R enantiomers)
Hydroxyoctadecadienoic acids are chiral molecules, meaning they can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. This chirality primarily arises from the carbon atom to which the hydroxyl (-OH) group is attached. These non-superimposable mirror images are known as enantiomers and are designated as either S (from the Latin sinister, meaning left) or R (from the Latin dexter, meaning right) based on the Cahn-Ingold-Prelog priority rules.
HODEs are synthesized from linoleic acid through enzymatic or non-enzymatic pathways. nih.gov Enzymatic reactions, involving enzymes like lipoxygenases (LOXs) and cyclooxygenases (COXs), typically produce specific enantiomers. nih.gov For example, the enzyme 15-lipoxygenase-1 (15-LOX-1) principally synthesizes 13(S)-HODE from linoleic acid. nih.govresearchgate.net In contrast, non-enzymatic oxidation or reactions involving cytochrome P450 enzymes can result in the formation of a racemic mixture, which contains equal amounts of both R and S enantiomers, though sometimes with a predominance of one form. nih.govwikipedia.org For instance, cytochrome P450 microsomal enzymes metabolize linoleic acid into a mixture of 13-HODEs and 9-HODEs, with the R stereoisomer being predominant. wikipedia.org
The two most studied HODE families are 9-HODE and 13-HODE, each existing in (S) and (R) forms. nih.govwikipedia.org The production of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) is often accompanied by its stereoisomer, 13(R)-hydroxy-9Z,11E-octadecadienoic acid (13(R)-HODE). wikipedia.org
Influence of Hydroxyl Group Stereochemistry on Biological Activity
The stereochemistry of the hydroxyl group is a critical determinant of the biological activity of HODEs. nih.gov The spatial orientation of the -OH group affects how the molecule binds to receptors and enzymes, leading to significantly different, and sometimes opposing, physiological effects between enantiomers. nih.govresearchgate.net The hydroxyl group's ability to form hydrogen bonds is crucial for molecular recognition, and its specific positioning is key to achieving a precise fit with a biological target. researchgate.netnih.gov
Research on the enantiomers of 13-HODE in colorectal cancer cells provides a clear example of this differential activity. nih.gov
13(S)-HODE was found to decrease cell growth and DNA synthesis. It exhibited an apoptotic (cell death-promoting) effect, which is mediated through its interaction with the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov
13(R)-HODE , in contrast, was shown to increase cell growth and DNA synthesis. nih.gov It interacts with BLT receptors, activating different signaling pathways (ERK and CREB) and promoting the synthesis of prostaglandin E2 (PGE2), which can contribute to cell proliferation. nih.gov
This demonstrates that the two enantiomers utilize different receptors and trigger contrary cellular responses. nih.gov Similar differential effects have also been observed for the 9-HODE enantiomers. nih.gov Therefore, the balance between the concentrations of (S)-HODEs and (R)-HODEs within a tissue can be crucial for maintaining cellular homeostasis, particularly in processes like cell growth and apoptosis. nih.gov
| Feature | 13(S)-HODE | 13(R)-HODE |
|---|---|---|
| Effect on Cell Growth | Decreases | Increases |
| Effect on Apoptosis | Promotes | Inhibits (promotes proliferation) |
| Primary Receptor | PPARγ | BLT receptors |
| Signaling Pathway | PPARγ activation | ERK and CREB activation |
Importance of Double Bond Configuration (Z/E) on Molecular Interactions
In addition to the chirality of the hydroxyl group, the geometric configuration of the double bonds within the fatty acid chain is also crucial. HODEs contain conjugated double bonds, and their configuration is described using the E/Z notation, which has largely replaced the older cis/trans terminology in complex molecules. studymind.co.uklibretexts.org
Z configuration (from the German zusammen, meaning "together") indicates that the highest-priority substituents on each carbon of the double bond are on the same side. This corresponds to a cis configuration.
E configuration (from the German entgegen, meaning "opposite") indicates that the highest-priority substituents are on opposite sides. This corresponds to a trans configuration.
For example, the most common form of 13-HODE is 13(S)-hydroxy-9Z,11E-octadecadienoic acid. wikipedia.org The combination of a Z configuration at the 9th carbon and an E configuration at the 11th carbon creates a specific three-dimensional structure that is recognized by its biological targets. Other naturally occurring isomers, such as 13(S)-hydroxy-9E,11E-octadecadienoic acid, exist and may have different activities due to their more linear shape. wikipedia.org The restricted rotation around the carbon-carbon double bond means that E and Z isomers are not easily interconverted, making them distinct molecular entities with potentially different physical, chemical, and biological properties. studymind.co.uk
Occurrence and Distribution in Biological Systems
Presence in Mammalian Tissues and Biofluids (e.g., Human Serum, PBMCs, Pig Duodenum)
No studies were identified that confirm the presence of 12-Hydroxyoctadeca-9,13-dienoic acid in human serum, peripheral blood mononuclear cells (PBMCs), or pig duodenum. While other isomers of hydroxyoctadecadienoic acid (HODE), such as 9-HODE and 13-HODE, are known to exist in mammalian systems, specific data for the 12-hydroxy, 9,13-diene isomer is not available.
Natural Occurrence in Plants (e.g., Pea-Protein Isolates, Dimorphotheca sinuata seeds, Sesbania aculeata seed oil)
There is no available research indicating that this compound is a component of pea-protein isolates, the seed oil of Dimorphotheca sinuata, or the seed oil of Sesbania aculeata.
Production by Fungi and Microorganisms (Pyricularia oryzae, Streptomyces griseosporeus, Nannocystis sp., Bacillus subtilis, Escherichia coli)
No literature was found to suggest that the fungi or microorganisms listed—including Pyricularia oryzae, Streptomyces griseosporeus, Nannocystis sp., Bacillus subtilis, or Escherichia coli—produce this compound.
Isolation from Marine Organisms (e.g., Algae, Cyanobacteria)
There are no documented cases of this compound being isolated from marine sources such as algae or cyanobacteria.
Compound Names Table
Future Research Directions and Potential Academic Applications
Elucidation of Specific Receptors and Downstream Signaling Pathways for 12-Hydroxyoctadeca-9,13-dienoic acid
A crucial area of future investigation is the identification and characterization of specific cellular receptors for 12-HODE. While receptors for other lipid mediators are known, the dedicated signaling pathways for 12-HODE are yet to be fully mapped. A significant lead in this area comes from research on the structurally similar molecule, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE. nih.govnih.govwikipedia.orgresearchgate.netmdpi.comwikipedia.orgnih.govresearchgate.netnih.gov
Activation of GPR31 by 12(S)-HETE has been shown to trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPK), specifically activating ERK1/2 and MEK, as well as the transcription factor NF-κB. nih.govnih.govresearchgate.net This signaling has been implicated in processes such as neuropathic pain and cancer progression. nih.govnih.govresearchgate.net Given the structural similarity between 12(S)-HETE and 12-HODE, it is plausible that 12-HODE may also interact with GPR31 or a related receptor. Future research should focus on binding assays to determine the affinity and specificity of 12-HODE for GPR31 and other potential orphan GPCRs.
Should 12-HODE be confirmed as a ligand for GPR31 or another receptor, subsequent studies will need to delineate the full downstream signaling network. This will involve investigating the coupling of the receptor to specific G proteins (e.g., Gαi, Gαq) and identifying the subsequent second messengers and protein kinase cascades that are activated. nih.gov Understanding these pathways is fundamental to deciphering the physiological and pathological roles of 12-HODE.
Comparative Biological Activity Studies Between Hydroxyoctadecadienoic Acid Isomers (e.g., 9-HODE, 13-HODE, and 12-HODE)
The biological activities of hydroxyoctadecadienoic acid (HODE) isomers can vary significantly based on the position of the hydroxyl group. Extensive research has been conducted on 9-HODE and 13-HODE, revealing their distinct and sometimes opposing roles in cellular processes. For instance, both 9-HODE and 13-HODE are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, influencing macrophage differentiation and lipid metabolism. medchemexpress.comuni-stuttgart.deresearchgate.net However, they can have different effects on inflammation and cell adhesion. nih.gov
Direct comparative studies that include 12-HODE are currently lacking. Future research should systematically evaluate the biological activities of 12-HODE in parallel with 9-HODE and 13-HODE in various in vitro and in vivo models. Such studies would help to establish the unique functional profile of 12-HODE. Key areas for comparison include effects on inflammation, cell proliferation and apoptosis, immune cell function, and receptor activation profiles.
The following table outlines potential areas for comparative studies:
| Biological Process | 9-HODE Activity | 13-HODE Activity | Potential 12-HODE Activity (Hypothesized) |
| Inflammation | Pro-inflammatory effects in some contexts. | Can have both pro- and anti-inflammatory effects depending on the context. | To be determined; may modulate inflammatory responses differently from 9- and 13-HODE. |
| Cell Adhesion | Can modulate endothelial cell adhesion. | Known to decrease platelet adhesion to endothelial cells. nih.gov | May have distinct effects on platelet, neutrophil, and tumor cell adhesion. nih.gov |
| PPAR Activation | Activates PPAR-γ. medchemexpress.com | Potent activator of PPAR-γ. medchemexpress.com | Potential for differential activation of PPAR isoforms. |
| GPCR Signaling | Activates GPR132. | Weak ligand for GPR132. | Potential ligand for GPR31 or other orphan GPCRs. |
Integrated Omics Approaches (e.g., Metabolomics and Transcriptomics) to Unravel Complex Roles in Disease and Health
Integrated omics approaches, which combine data from metabolomics, transcriptomics, proteomics, and genomics, are powerful tools for understanding the complex roles of signaling molecules like 12-HODE in health and disease. nih.gov Metabolomic fingerprinting can identify and quantify different HODE isomers in biological samples, providing insights into their regulation and association with disease states. qub.ac.uk Lipidomics, a specialized branch of metabolomics, is particularly suited for the detailed analysis of lipid isomers. nih.govnih.gov
Transcriptomic analysis, on the other hand, can reveal the changes in gene expression that occur in response to 12-HODE treatment, shedding light on the cellular pathways it modulates. mdpi.comnih.gov For example, studies on the precursor of 13-HODE, 13-HPODE, have utilized transcriptomics to identify its effects on genes involved in PPAR signaling and stress responses. mdpi.com
Future research should apply these integrated omics strategies to specifically investigate the function of 12-HODE. For example, treating relevant cell types (e.g., immune cells, endothelial cells, cancer cells) with 12-HODE and then performing metabolomic and transcriptomic profiling could reveal:
The metabolic fate of 12-HODE and its downstream metabolites.
The specific gene networks and signaling pathways regulated by 12-HODE.
Biomarkers associated with 12-HODE levels in various diseases.
By correlating changes in the metabolome and transcriptome, researchers can build comprehensive models of 12-HODE's mechanism of action and its impact on cellular and organismal physiology. This knowledge will be invaluable for identifying its potential as a biomarker or therapeutic target in a range of diseases.
Q & A
Q. What are the established methods for synthesizing 12-Hydroxyoctadeca-9,13-dienoic acid in laboratory settings?
Synthesis typically involves chemical chain extension or natural extraction . For chemical synthesis, carbon chain elongation using linoleic acid precursors and stereoselective hydroxylation at C-12 is common. Enzymatic methods (e.g., lipoxygenase-catalyzed oxidation) are also employed to ensure regio- and stereospecificity . Natural extraction from plant sources (e.g., Swertia japonica) requires lipid fractionation followed by HPLC purification . Key challenges include minimizing oxidation during synthesis and confirming stereochemistry via NMR or CD spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Q. What are the primary biological roles of this compound in cellular models?
The compound modulates lipid signaling pathways , particularly in inflammation and oxidative stress. In intestinal epithelial cells, it alters gene expression linked to pro-inflammatory cytokines (e.g., IL-6, TNF-α) and redox balance . Experimental protocols often use in vitro models (e.g., Caco-2 cells) treated with 1–50 µM concentrations, followed by qPCR or Western blot analysis .
Advanced Research Questions
Q. How do oxidation products of this compound influence its stability and bioactivity?
Autoxidation or enzymatic conversion generates hydroperoxides (e.g., 12-hydroperoxyoctadeca-9,13-dienoic acid), which are highly reactive and require stabilization (e.g., argon storage, antioxidants like BHT) . These derivatives exhibit distinct bioactivities, such as promoting oxidative stress in cancer cells . Researchers must monitor oxidation via thiobarbituric acid (TBA) assays or hydroperoxide-specific probes .
Q. How can contradictory data on the compound’s pro- vs. anti-inflammatory effects be resolved?
Contradictions arise from differences in experimental models (e.g., cell type, dose, exposure time). Systematic approaches include:
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in hydroxy fatty acids?
Q. How does this compound interact with lipid membranes or protein targets?
Biophysical assays (e.g., surface plasmon resonance, fluorescence anisotropy) quantify membrane incorporation and protein binding. For example, it disrupts lipid raft integrity in macrophages, altering TLR4 signaling . Advanced imaging (e.g., cryo-EM) can visualize membrane interactions at nanoscale resolution .
Safety and Methodological Best Practices
Q. What are the recommended protocols for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
